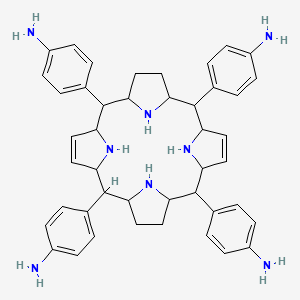

meso-Tetra (4-aminophenyl) Porphine

Description

Properties

Molecular Formula |

C44H52N8 |

|---|---|

Molecular Weight |

692.9 g/mol |

IUPAC Name |

4-[10,15,20-tris(4-aminophenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]aniline |

InChI |

InChI=1S/C44H52N8/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-17,19,22,24,33-44,49-52H,18,20-21,23,45-48H2 |

InChI Key |

PEMVPHLRRFFBSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Meso Tetra 4 Aminophenyl Porphine

Classical and Contemporary Synthetic Routes to meso-Tetra(4-aminophenyl)Porphine

The synthesis of TAPP has evolved, with methods being refined to improve yield, purity, and accessibility.

Condensation Reactions for TAPP Synthesis (e.g., Adler-Longo method variations)

The synthesis of meso-substituted porphyrins is most commonly achieved through one of two primary methods. The Adler-Longo method facilitates a one-step synthesis under aerobic conditions in a refluxing acidic solvent like acetic or propionic acid, typically yielding the porphyrin in 10-30%. nih.gov A common route to TAPP involves a two-step process: first, the synthesis of meso-tetra(p-nitrophenyl)porphyrin, followed by the reduction of the nitro groups. researchgate.net

One variation of the Adler-Longo method involves the direct condensation of pyrrole (B145914) with 4-aminobenzaldehyde (B1209532) in refluxing propanoic acid. researchgate.net Another approach is the condensation of pyrrole and benzaldehyde (B42025), which is influenced by factors such as acidity, solvent, temperature, oxygen availability, and initial reagent concentrations. ulisboa.pt While not always providing the highest yield, this method is valued for its reproducibility and the high purity of the resulting crystalline TAPP. ulisboa.pt

A notable two-step synthesis involves the Rothemund reaction followed by the Adler Method. scirp.org The initial synthesis of meso-tetraphenylporphyrin (TPP) was achieved through a sealed-tube anaerobic condensation in pyridine (B92270) at high temperatures, resulting in a low yield. nih.gov The more contemporary Lindsey synthesis involves a two-step, one-flask room-temperature process. researchgate.net This method first involves the condensation of reagents to achieve equilibrium under mild conditions, followed by oxidation to form the porphyrin. researchgate.net This approach often leads to higher yields, especially for porphyrins with sensitive aldehydes, and simplifies purification. nih.gov

Optimization of Reaction Conditions for Enhanced TAPP Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of TAPP. Key factors influencing the synthesis include the choice of solvent, temperature, and the presence of catalysts. For instance, in the Adler-Longo method, the use of propionic acid as a solvent and refluxing temperatures are common. nih.govresearchgate.net The addition of metal salts, such as zinc acetate (B1210297), has been shown to increase the yield of the porphyrin and reduce the formation of chlorin (B1196114) by-products. researchgate.net

The Lindsey synthesis, with its two-step approach, offers greater control over the reaction. The initial condensation is carried out under mild conditions to favor the formation of the porphyrinogen, which is then oxidized in a separate step using a gentle oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov This separation of steps helps to avoid the formation of tar-like by-products that can complicate purification. nih.gov

Microwave-assisted synthesis has also emerged as a technique to accelerate condensation reactions and improve yields. ciac.jl.cn The choice of substituents on the benzaldehyde can also affect the reaction rates and yields. ciac.jl.cn

| Synthetic Method | Key Reaction Conditions | Typical Yield | Advantages | Disadvantages |

| Adler-Longo Method | Refluxing propionic or acetic acid, aerobic. nih.gov | 10-30% nih.gov | One-step process. nih.gov | Harsh conditions, potential for by-products. nih.gov |

| Two-Step (Nitro Reduction) | 1. Condensation of p-nitrobenzaldehyde and pyrrole. 2. Reduction with SnCl₂/HCl. 20.210.105nih.gov | ~50% (reduction step) 20.210.105 | Good for controlling substitution. 20.210.105 | Two-step process, requires handling of nitro compounds. |

| Lindsey Synthesis | Two-step, one-flask, room temperature, acid catalyst, DDQ oxidation. researchgate.net | 10-60% nih.gov | Higher yields for sensitive aldehydes, cleaner reaction. nih.gov | Two-step process. |

| Microwave-Assisted | Microwave heating. ciac.jl.cn | Varies | Faster reaction times. ciac.jl.cn | Requires specialized equipment. |

Functionalization of meso-Tetra(4-aminophenyl)Porphine at meso-Amino Positions

The amino groups of TAPP are prime sites for functionalization, allowing for the covalent attachment of various molecules and the creation of new materials with tailored properties.

Acylation Reactions for Amide Linkage Formation and Derivative Synthesis

Acylation of the amino groups on TAPP to form amide bonds is a common and versatile method for creating derivatives. This can be achieved by reacting TAPP with carboxylic acids or their activated derivatives. nih.govresearchgate.net A variety of coupling reagents can be employed to facilitate this reaction, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and 4-(dimethylamino)pyridine (DMAP). nih.govresearchgate.net This method has proven effective for coupling with both electron-deficient and electron-rich amines. nih.govresearchgate.net The synthesis of amide-linked derivatives is a cornerstone in medicinal chemistry and drug discovery. nih.gov The automation of amide-linked RNA synthesis has been achieved, highlighting the robustness of these coupling procedures. nih.gov

| Acylating Agent | Coupling Reagents | Resulting Derivative | Reference |

| Carboxylic Acids | EDC, HOBt, DMAP | Amide-functionalized TAPP | nih.govresearchgate.net |

| Boc-protected valine | HATU, DIPEA | Valine-conjugated TAPP | nih.gov |

| Functionalized Carboxylic Acids | EDC, DMAP, HOBt | Functionalized Amide Derivatives | nih.gov |

Alkylation and Arylation Strategies for Amino Group Modification

Alkylation and arylation of the amino groups provide another avenue for modifying the properties of TAPP. Reductive amination is a key strategy for introducing alkyl groups. nih.gov This can involve the reaction of TAPP with aldehydes or ketones in the presence of a reducing agent. Furthermore, methods for the catalytic C-H arylation of porphyrins have been developed, allowing for the introduction of aryl groups at the meso-positions. acs.org These modifications can influence the electronic properties and solubility of the resulting porphyrin derivatives. The introduction of various alkylamino and arylamino substituents at the meso-position has been effectively achieved. acs.org

Grafting of Advanced Functional Moieties onto TAPP Scaffolds

The concept of "grafting" involves attaching functional units to a molecular scaffold. meilerlab.orgyoutube.com TAPP serves as an excellent scaffold for this purpose. Functional moieties can be introduced through the amino groups, leading to the creation of complex, multifunctional systems. For instance, TAPP has been functionalized with 3-isocyanatopropyl triethoxysilane, which acts as a coupling agent to covalently bond the porphyrin to a silica (B1680970) aerogel matrix. mdpi.com This creates a hybrid material with potential applications in catalysis. mdpi.com The process of grafting can be a "grafting-to" approach, where pre-formed polymer chains are attached to the scaffold, or a "grafting-from" approach, where polymerization is initiated from the scaffold surface. researchgate.net This methodology allows for the creation of dual-functional surfaces and the site-specific functionalization of three-dimensional scaffolds. nih.gov

Peripheral Modification Strategies of the Porphyrin Macrocycle in TAPP Derivatives

The inherent aromaticity of the porphyrin macrocycle allows for a variety of peripheral functionalization reactions, enabling the fine-tuning of the photophysical and chemical properties of porphyrin derivatives. While the meso-phenyl groups of meso-Tetra(4-aminophenyl)porphine (TAPP) are common sites for derivatization, direct modification of the porphyrin core at the β-pyrrolic positions offers a powerful strategy to create novel TAPP derivatives with significantly altered characteristics. These modifications directly impact the π-electron system of the macrocycle. researchgate.netnih.gov The primary strategies for such modifications include electrophilic substitution and cycloaddition reactions. researchgate.netresearchgate.net

Electrophilic Substitution at β-Pyrrolic Positions

The β-positions of the porphyrin macrocycle are susceptible to electrophilic attack, similar to other aromatic systems. researchgate.net Key electrophilic substitution reactions include halogenation, nitration, and formylation. To prevent side reactions or to enhance selectivity, these reactions are often performed on metallated derivatives of the parent porphyrin, such as the nickel(II) or copper(II) complexes. researchgate.netnih.gov

Halogenation: Bromination is a common halogenation reaction applied to porphyrin macrocycles. The reaction of metallated meso-tetraarylporphyrins with brominating agents can lead to the substitution of hydrogen atoms at the β-positions with bromine. researchgate.net For instance, the use of specific brominating agents can yield mono- or poly-brominated porphyrins. The reaction is often more selective when a metal ion like nickel is present in the porphyrin cavity. researchgate.net The introduction of bromine atoms serves not only to modify the electronic properties but also provides a reactive handle for subsequent cross-coupling reactions to introduce further functionalities.

Nitration: The introduction of nitro groups (–NO₂) onto the β-positions of the porphyrin core is another significant modification. The reaction of meso-tetraarylporphyrin metal complexes with nitric acid can yield dinitro-derivatives with high selectivity under optimized conditions. researchgate.net The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the porphyrin. Furthermore, the nitro group can be reduced to an amino group (–NH₂), offering a site for further derivatization. researchgate.net

| Reaction | Substrate Type | Reagent | Product | Yield (%) | Reference |

| Bromination | Ni(II) 5,15-diarylporphyrin | N-Bromosuccinimide | meso-dibromo-β-bromoporphyrin | 76 | researchgate.net |

| Nitration | Cu(II)/Ni(II) meso-Tetraphenylporphyrin | Nitric Acid (25-30%) | β,β'-dinitroporphyrin | up to 73 | researchgate.net |

| Formylation | Ni(II) meso-Tetraphenylporphyrin | POCl₃/DMF (Vilsmeier reagent) | β-formylporphyrin | - | nih.gov |

| This table presents typical reaction conditions and yields for electrophilic substitution on meso-tetraarylporphyrin macrocycles, which serve as models for TAPP derivatives. |

Formylation: The Vilsmeier-Haack reaction is a highly efficient method for introducing one or more formyl groups (–CHO) at the β-positions of meso-tetraarylporphyrins, typically using their Ni(II) or Cu(II) complexes. nih.gov The resulting β-formylporphyrins are valuable intermediates. The formyl group is a versatile functional group that can undergo a wide range of subsequent reactions, such as oxidation, reduction, and Wittig reactions, allowing for the creation of diverse structures like β-vinylporphyrins. nih.gov

Cycloaddition Reactions

The pyrrolic double bonds within the porphyrin macrocycle can participate in pericyclic reactions, acting as dienophiles or dienes. researchgate.net These cycloaddition reactions are a powerful tool for synthesizing chlorin and bacteriochlorin-type structures from a porphyrin precursor. Chlorins, which are dihydroporphyrins, exhibit intense absorption in the red region of the spectrum. researchgate.net

Diels-Alder Reactions: Porphyrins with vinyl groups at the β-position can act as dienes in Diels-Alder reactions. Conversely, the Cβ-Cβ double bond of a pyrrole ring can act as a dienophile, reacting with suitable dienes. A more common approach involves the reaction of the porphyrin with heterodienophiles, such as substituted nitrosobenzenes, which can yield mono-adducts. researchgate.net Reaction with dienophiles like tetracyanoethylene (B109619) (TCNE) can result in both [2+2] and [4+2] cycloaddition products. researchgate.net These reactions fundamentally alter the porphyrin's conjugation pathway, leading to significant changes in its spectroscopic properties.

| Reaction Type | Porphyrin Role | Reactant | Product Type | Reference |

| Diels-Alder | Dienophile | Substituted Nitrosobenzenes | Mono-adduct | researchgate.net |

| Diels-Alder | Diene (with β-vinyl group) | Tetracyanoethylene (TCNE) | [4+2] and [2+2] Adducts | researchgate.net |

| This table summarizes cycloaddition reactions involving the porphyrin macrocycle. |

These peripheral modification strategies transform the fundamental porphyrin skeleton, providing access to a vast library of TAPP derivatives with tailored electronic and steric properties for various applications.

Advanced Spectroscopic and Photophysical Characterization of Meso Tetra 4 Aminophenyl Porphine and Its Derivatives

Electronic Absorption Spectroscopy of TAPP and its Metalloporphyrin Complexes

The UV-visible absorption spectrum of a porphyrin is dominated by two main features: the intense Soret band (or B-band) in the near-UV region and the weaker Q-bands in the visible region. These arise from π-π* electronic transitions within the porphyrin macrocycle. The Gouterman four-orbital model successfully explains these transitions as arising from the two highest occupied molecular orbitals (HOMOs), a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair (eg) in metalloporphyrins.

The electronic absorption spectra of TAPP and its metalloporphyrin complexes display the characteristic Soret and Q-bands. The Soret band is a strong transition to the second excited singlet state (S2), while the Q-bands correspond to the much weaker transition to the first excited singlet state (S1). nih.govlasalle.edu In free-base porphyrins like TAPP, the reduced symmetry (D2h) compared to metalloporphyrins (D4h) results in a splitting of the Q-band into four distinct peaks. nih.gov Upon insertion of a metal ion into the porphyrin core, the symmetry increases, leading to a reduction in the number of Q-bands to typically two. nih.govresearchgate.net

The position and intensity of these bands are sensitive to the nature of the meso-substituents and the central metal ion. The introduction of electron-donating amino groups at the para position of the phenyl rings in TAPP leads to red shifts in both the Soret and Q-bands compared to the parent meso-tetraphenylporphyrin (TPP). nih.gov For instance, in DMSO, the Soret and Q-bands of TAPP are observed at 438 nm and 669 nm, respectively, while those of TPP appear at 417 nm and 646 nm. nih.gov This shift is attributed to the raising of the HOMO energy levels due to the electron-donating nature of the amino groups. nih.gov

The insertion of different metal ions into the TAPP core also modulates the electronic absorption spectra. The specific shifts observed depend on the electronic properties of the metal and its coordination behavior. Generally, the complexation with a metal ion extends the conjugation of the porphyrin system, resulting in a red-shift of the Soret band. nih.gov

| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) | Reference |

|---|---|---|---|---|

| H₂[TAPP] | DMSO | 438 | 669 | nih.gov |

| H₂[TAPP] | DCM | 427 | 655 | nih.gov |

| {H₄[TAPP]}²⁺ | DMSO | 467 | 813 | nih.govresearchgate.net |

| {H₄[TAPP]}²⁺ | DCM | 460 | 725 | nih.gov |

| H₂[TPP] | DMSO | 417 | 646 | nih.gov |

| H₂[TPP] | DCM | 416 | 646 | nih.gov |

| {H₄[TPP]}²⁺ | DMSO | 443 | 659 | nih.gov |

The absorption spectrum of TAPP is highly sensitive to the acidity of the medium. Protonation of the two inner nitrogen atoms of the porphyrin core leads to dramatic changes in the electronic structure and, consequently, the absorption spectrum. This results in what is known as a "hyperporphyrin" spectrum, characterized by significant red-shifts of both the Soret and Q-bands. researchgate.netresearchgate.net For TAPP in DMSO, protonation shifts the Soret band from 438 nm to 467 nm and the lowest energy Q-band from 669 nm to a remarkable 813 nm. nih.govresearchgate.net This dramatic red-shift, particularly of the Q-band, is accompanied by a significant increase in its intensity. nih.govresearchgate.net This phenomenon is attributed to charge transfer character from the meso-aminophenyl groups to the protonated porphyrin core. nih.gov

The solvent environment also plays a crucial role in the spectral properties of TAPP. The polarity of the solvent can influence the position of the absorption bands, a phenomenon known as solvatochromism. Studies have shown that the Soret band of TAPP exhibits a bathochromic (red) shift in certain ionic liquids compared to conventional aqueous solutions. mhc-isuct.ru This indicates specific interactions between the porphyrin and the solvent molecules. The protonation of TAPP in ionic liquids is also influenced by the concentration and nature of the ionic liquid itself. mhc-isuct.ru

Fluorescence Emission Spectroscopy and Quantum Yield Analysis of TAPP Systems

Upon excitation into their absorption bands, porphyrins can relax to the ground state via fluorescence emission from the first excited singlet state (S1). The fluorescence spectrum is typically a mirror image of the Q-band absorption spectrum. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is an important parameter for characterizing the efficiency of the fluorescence process.

The fluorescence properties of TAPP and its derivatives are influenced by factors such as the central metal ion and the surrounding environment. Free-base TAPP exhibits characteristic fluorescence, but the introduction of certain metal ions can quench this fluorescence. The fluorescence quantum yield of TAPP derivatives can vary significantly, with some metallo-derivatives exhibiting very low yields. researchgate.net For example, a study on a series of meso-tetrakis(4-ethylphenyl)porphyrin derivatives showed quantum yields ranging from 0.002 to 0.38, highlighting the strong influence of the central metal. researchgate.net

| Compound | Quantum Yield (Φf) | Reference |

|---|---|---|

| 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin | - | researchgate.net |

| Zn(II)-5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin | - | researchgate.net |

| Sn(II)-5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin | 0.38 | researchgate.net |

| V(III)-5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin | 0.002 | researchgate.net |

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including electron transfer, energy transfer, and the formation of non-fluorescent ground-state complexes (static quenching). nih.gov

Studies on porphyrins have demonstrated fluorescence quenching by various molecules. For instance, the fluorescence of meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS) is quenched by trinitrotoluene (TNT) through the formation of a 1:1 ground-state complex, indicative of static quenching. nih.gov In another study, the fluorescence of TSPP was effectively quenched by colloidal TiO₂, with a proposed mechanism involving electron injection from the excited porphyrin into the conduction band of the semiconductor. nih.gov

Energy transfer is a process where an excited donor molecule transfers its excitation energy to an acceptor molecule. This can occur through dipole-dipole interactions (Förster resonance energy transfer, FRET) or electron exchange (Dexter energy transfer). Energy transfer processes are crucial in many biological and chemical systems, including photosynthesis and the operation of dye-sensitized solar cells. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. aps.orgnih.gov

Time-Resolved Spectroscopy for Excited-State Dynamics of TAPP

To gain a deeper understanding of the photophysical processes occurring after light absorption, time-resolved spectroscopic techniques are employed. These methods allow for the monitoring of transient species and the determination of the kinetics of excited-state decay pathways.

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for investigating ultrafast photophysical and photochemical events that occur on the femtosecond (10-15 s) to picosecond (10-12 s) timescale. nd.edu The technique involves exciting the sample with an ultrashort laser pulse (pump) and then probing the resulting changes in absorption with a second, time-delayed pulse (probe). nd.eduyoutube.com By varying the time delay between the pump and probe pulses, it is possible to track the evolution of the excited states, including processes like internal conversion, intersystem crossing, electron transfer, and energy transfer. nd.edursc.org

Fs-TAS has been instrumental in elucidating the excited-state dynamics of porphyrin systems. For example, it can be used to characterize the formation and decay of singlet and triplet excited states, as well as to study the kinetics of charge transfer processes in porphyrin-based donor-acceptor systems. nd.edu The data obtained from fs-TAS experiments provide crucial insights into the mechanisms that govern the photofunctionality of TAPP and its derivatives in various applications.

Nanosecond Flash Photolysis Investigations

Nanosecond flash photolysis is a powerful technique used to study the transient absorption spectra and dynamics of photoexcited molecules. youtube.com This method utilizes a short laser pulse (the "pump") to excite the sample, followed by a second light pulse (the "probe") to measure the changes in absorption as the molecule relaxes back to its ground state. youtube.com This allows for the characterization of transient species, such as triplet states and radical ions, which are crucial in understanding the photochemical and photophysical properties of porphyrins.

In studies of meso-Tetra(4-aminophenyl)porphine (TAPP) and its derivatives, nanosecond flash photolysis reveals key insights into their excited-state behavior. For instance, the transient absorption spectra of TAPP in dichloromethane (B109758) (DCM) have been recorded following excitation. researchgate.net These spectra often show characteristic features corresponding to the triplet-triplet absorption of the porphyrin macrocycle.

Furthermore, investigations into derivatives of TAPP, such as those with substitutions at the 2 and 5 positions of the dihydropyrrolo[3,2-b]pyrrole (DHPP) core, have demonstrated the influence of these modifications on the photophysical properties. For example, the introduction of electron-withdrawing groups can alter the energy levels of the excited states and influence the rates of intersystem crossing and internal conversion. researchgate.net The transient absorption kinetics at different wavelengths provide information on the rise and decay of these excited species, with time constants that can be determined through global-fit analysis. researchgate.net

Non-linear Optical Properties of TAPP Architectures

The non-linear optical (NLO) properties of materials, which describe how they interact with intense electromagnetic fields, are of significant interest for applications in photonics and optoelectronics. researchgate.net The Z-scan technique is a widely used method to measure the nonlinear absorption and nonlinear refraction of a material. newport.comwikipedia.orgrp-photonics.com In a typical Z-scan experiment, the sample is translated along the propagation path (the z-axis) of a focused laser beam, and the transmittance through a finite aperture in the far field is measured. newport.comrp-photonics.com

The "closed-aperture" Z-scan is sensitive to nonlinear refraction, which manifests as a peak-valley or valley-peak profile in the transmittance curve, indicating a self-focusing or self-defocusing effect, respectively. rp-photonics.com The "open-aperture" Z-scan, where the aperture is removed, is used to measure nonlinear absorption, such as two-photon absorption or reverse saturable absorption (RSA). wikipedia.org

Porphyrins, including TAPP and its derivatives, are known to exhibit significant third-order NLO responses. worktribe.comnih.gov The large π-conjugated system of the porphyrin macrocycle gives rise to these properties. For instance, studies on meso-tetraphenylporphyrin (TPP) and its substituted derivatives have shown that the introduction of donor or acceptor groups can tune the NLO response. nih.gov For example, meso-tetrakis(4-methoxyphenyl)porphyrin [TPP(OMe)4] exhibits a transition from saturable absorption (SA) to reverse saturable absorption (RSA) in the picosecond regime, while TPP and meso-tetrakis(4-cyanophenyl)porphyrin [TPP(CN)4] show RSA character in both picosecond and nanosecond regimes. nih.gov The nonlinear refraction is also enhanced in the substituted derivatives compared to the parent TPP. nih.gov

The NLO properties of TAPP architectures can be further tailored by incorporating them into larger structures, such as metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs), or by functionalizing them with other moieties like fullerenes or ferrocenes. nih.govfrontierspecialtychemicals.comfrontierspecialtychemicals.com These modifications can enhance the NLO response by facilitating charge transfer processes.

Electrochemical Characterization of TAPP and its Redox Behavior

The electrochemical properties of meso-Tetra(4-aminophenyl)porphine (TAPP) and its derivatives are fundamental to their application in various fields, including electrocatalysis and energy storage. frontierspecialtychemicals.comresearchgate.net The redox behavior of these porphyrins, which involves the gain and loss of electrons, can be investigated using techniques like cyclic voltammetry. youtube.comyoutube.com Porphyrins are known for their versatile redox properties, being able to undergo both oxidation and reduction at the porphyrin macrocycle and at the central metal ion in the case of metalloporphyrins. researchgate.netresearchgate.net

The redox potentials of TAPP are influenced by the nature of the meso-substituents. The aminophenyl groups in TAPP act as electron-donating groups, which generally make the porphyrin easier to oxidize compared to unsubstituted tetraphenylporphyrin (B126558) (TPP). chemrxiv.org The electrochemical behavior of TAPP can be further tuned by metallation or by chemical modification of the peripheral amino groups. For instance, iron(III) tetra(o-aminophenyl)porphyrin (FeTAPP) can be electropolymerized to form stable, electroactive films on electrode surfaces. researchgate.net These films exhibit a redox response corresponding to the Fe(III)/Fe(II) couple, which is sensitive to the pH of the surrounding solution. researchgate.net

The redox properties of TAPP are also crucial for its use in constructing functional materials. For example, TAPP is a common building block for metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), where its redox activity can be harnessed for applications such as electrocatalytic CO2 reduction. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Cyclic Voltammetry and Potential-Dependent Studies

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for studying the redox behavior of chemical species. youtube.comyoutube.com In a CV experiment, the potential of a working electrode is swept linearly with time between two vertex potentials, and the resulting current is measured. youtube.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions. youtube.com

For meso-Tetra(4-aminophenyl)porphine (TAPP), cyclic voltammetry reveals its oxidation and reduction processes. The oxidation of TAPP typically involves the removal of electrons from the porphyrin π-system, leading to the formation of a radical cation and then a dication. researchgate.net The amino groups on the phenyl rings can also be oxidized, often leading to electropolymerization and the formation of a conductive polymer film on the electrode surface. researchgate.netresearchgate.net This electropolymerization process can be monitored by repeatedly cycling the potential and observing the growth of the redox peaks in the voltammogram. researchgate.netresearchgate.net

Potential-dependent studies, often coupled with spectroscopic techniques (spectroelectrochemistry), provide further insights into the changes in the electronic structure of TAPP upon oxidation or reduction. nih.govacs.org By monitoring the UV-visible absorption spectrum of TAPP as a function of the applied potential, it is possible to identify the spectral signatures of the different redox species (neutral, radical cation, dication). researchgate.netacs.org For example, the differential spectrum of oxidized TAPP can be recorded at the peak of the first anodic wave in the cyclic voltammogram. researchgate.net These studies are crucial for understanding the relationship between the electronic structure and the electrochemical properties of TAPP and its derivatives.

The table below presents hypothetical cyclic voltammetry data for TAPP, illustrating the key parameters obtained from a typical experiment.

| Redox Process | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Half-wave Potential (E1/2) (V) |

| First Oxidation | 0.65 | 0.55 | 0.60 |

| Second Oxidation | 0.95 | 0.85 | 0.90 |

| First Reduction | -1.10 | -1.20 | -1.15 |

Coordination Chemistry and Metalloporphyrin Complexes of Meso Tetra 4 Aminophenyl Porphine

Synthesis of Metal-TAPP Complexes

The synthesis of metal-TAPP complexes is a two-step process that begins with the formation of the TAPP ligand itself, followed by the insertion of a metal ion into the porphyrin core. The TAPP ligand is commonly synthesized through the condensation of p-nitrobenzaldehyde and pyrrole (B145914), followed by the reduction of the nitro groups to amino groups. rsc.orgnih.gov

A typical synthesis of the TAPP ligand involves the reaction of p-nitrobenzaldehyde with an excess of pyrrole in a refluxing solvent such as propionic acid. rsc.org This reaction yields meso-tetra(4-nitrophenyl)porphyrin (TNPP). The subsequent reduction of the four nitro groups of TNPP to amino groups is often achieved using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium, such as hydrochloric acid (HCl). nih.gov

Once the TAPP ligand is obtained and purified, various metal ions can be incorporated into the porphyrin core. This metallation is typically achieved by reacting TAPP with a corresponding metal salt in a suitable solvent. For instance, the synthesis of Zinc-TAPP (ZnTAPP) involves refluxing TAPP with zinc acetate (B1210297) (Zn(CH₃COO)₂) in a solvent mixture like methanol (B129727) and chloroform. rsc.org The progress of the metallation can be monitored by UV-Vis spectroscopy, as the insertion of the metal ion induces characteristic shifts in the Soret and Q-bands of the porphyrin. rsc.org Other metals can be similarly inserted using their respective salts, leading to a wide range of metal-TAPP complexes. researchgate.netwikipedia.org Microwave-assisted synthesis has also been employed for the efficient production of copper(II)-TAPP complexes. researchgate.net

Structural Analysis of Metallated TAPP Derivatives

The structural elucidation of metallated TAPP derivatives is crucial for understanding their properties and potential applications. A combination of spectroscopic techniques and X-ray crystallography is employed for comprehensive characterization.

Spectroscopic Characterization:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure in solution. The chemical shifts of the pyrrolic protons and the protons of the phenyl groups in the ¹H NMR spectrum, as well as the carbon signals in the ¹³C NMR spectrum, confirm the successful synthesis and purity of the TAPP ligand and its metal complexes. nih.govnih.gov The symmetry of the molecule upon metallation can also be inferred from the NMR data. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational bands of the N-H bonds of the amino groups, as well as the porphyrin macrocycle, can be observed. rsc.orgnih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental tool for characterizing porphyrins and their metal complexes. The electronic absorption spectrum of a porphyrin is dominated by an intense Soret band (or B band) in the near-UV region (~400-450 nm) and several weaker Q-bands in the visible region. rsc.orgresearchgate.net Upon metallation, the number of Q-bands typically reduces from four to two, and both the Soret and Q-bands can exhibit shifts in their absorption maxima, providing clear evidence of metal insertion. rsc.org

X-ray Crystallography:

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Molecular structure in solution, purity, symmetry. |

| FT-IR | Presence of functional groups (e.g., N-H). |

| UV-Vis | Electronic transitions (Soret and Q bands), confirmation of metallation. |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, coordination geometry, crystal packing. |

Influence of Central Metal Ion on TAPP Electronic and Photophysical Properties

The central metal ion plays a pivotal role in modulating the electronic and photophysical properties of the TAPP macrocycle. The nature of the metal, its size, and its d-electron configuration directly impact the geometry and electronic structure of the resulting metalloporphyrin, which in turn governs its absorption and emission characteristics. nih.gov

Upon insertion of a metal ion into the TAPP core, significant changes are observed in the UV-Vis absorption spectrum. The Soret band and the Q-bands are sensitive to the identity of the central metal. rsc.org For instance, the introduction of a metal ion typically leads to a simplification of the Q-band region, with the number of bands decreasing from four in the free-base porphyrin to two in the metallated derivative. rsc.org The position of the Soret band can also experience a red or blue shift depending on the metal. A red shift in the Soret band was observed when zinc was inserted into TAPP, moving from 427 nm to 430 nm. rsc.org These spectral shifts are attributed to the influence of the metal on the symmetry and the energy levels of the porphyrin's π-system. uiowa.edufrontierspecialtychemicals.com

The photophysical properties, such as fluorescence and singlet oxygen generation, are also strongly dependent on the central metal ion. rsc.orgresearchgate.net Diamagnetic metal complexes, like those of Zn(II), often exhibit strong fluorescence, making them suitable for applications in optical sensing and imaging. researchgate.netsemanticscholar.org In contrast, paramagnetic metal ions, such as Cu(II) or Fe(III), can quench fluorescence through efficient intersystem crossing to the triplet state. This property is often exploited in applications like photodynamic therapy, where the generation of singlet oxygen from the triplet state is the desired outcome. uni-muenchen.de The specific metal ion can therefore be chosen to tailor the photophysical behavior of the TAPP complex for a particular application. rsc.org

Ligand Exchange and Axial Ligation Studies with TAPP Complexes

The coordination chemistry of metallated TAPP derivatives extends beyond the porphyrin macrocycle itself, with the central metal ion often capable of binding additional ligands in the axial positions, perpendicular to the porphyrin plane. This axial ligation and the exchange of these axial ligands are fundamental processes that influence the reactivity and supramolecular assembly of TAPP complexes. nih.govnih.gov

Many metal-TAPP complexes, particularly those with metals like zinc, iron, and cobalt, can coordinate one or two axial ligands. mdpi.com These ligands are typically neutral molecules with donor atoms such as nitrogen (e.g., pyridine (B92270), imidazole) or oxygen (e.g., water, alcohols). wikipedia.orgrsc.orgnih.gov The binding of axial ligands can be studied using various spectroscopic techniques, including UV-Vis and NMR spectroscopy, which show characteristic spectral changes upon coordination. nih.gov The strength of the axial coordination depends on several factors, including the nature of the metal ion, its oxidation state, and the electronic properties of the axial ligand.

Ligand exchange reactions, where one axial ligand is replaced by another, are often in dynamic equilibrium in solution. The kinetics and thermodynamics of these exchange processes can be investigated to understand the stability of different axial complexes. For instance, the exchange of a weakly bound ligand like water with a stronger binding ligand like pyridine can be readily observed. The rates of these exchanges can vary significantly, from very fast to slow on the NMR timescale, depending on the metal-ligand bond strength. The amino groups on the periphery of the TAPP molecule can also potentially act as coordinating sites for other metal ions or participate in hydrogen bonding interactions that can influence the axial ligation behavior.

Heterometallic and Multi-Metallic Porphyrin Arrays Incorporating TAPP

The unique structure of TAPP, with its central metal-binding site and peripheral amino groups, makes it an excellent building block for the construction of complex, ordered supramolecular structures such as heterometallic and multi-metallic porphyrin arrays. nih.gov These arrays are of great interest for their potential applications in areas like molecular electronics, artificial photosynthesis, and catalysis.

The amino groups on the phenyl rings of TAPP can be chemically modified to introduce other coordinating groups, allowing for the assembly of larger structures through metal-ligand interactions. For example, the amino groups can be reacted to form Schiff bases or amides, which can then coordinate to other metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

By using different metal ions in the TAPP core and as the linking metal ions, heterometallic arrays can be synthesized. rsc.orgresearchgate.net This allows for the combination of different properties within a single supramolecular assembly. For instance, a luminescent zinc-TAPP unit could be linked to a catalytically active manganese center through appropriate bridging ligands. The self-assembly of these arrays is often driven by coordination bonds, but other non-covalent interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in directing the final architecture. The ability to create such well-defined multi-metallic structures opens up possibilities for designing materials with novel and tunable electronic, magnetic, and catalytic properties. nih.gov

Supramolecular Architectures and Self Assembly of Meso Tetra 4 Aminophenyl Porphine Systems

Non-Covalent Interactions in TAPP Self-Assembly

The self-assembly of TAPP is a nuanced process governed by a variety of non-covalent forces. These include hydrogen bonding, π-π stacking, and electrostatic interactions, which can act cooperatively or competitively to direct the formation of specific supramolecular structures.

The large, aromatic macrocycle of the porphyrin core in TAPP facilitates significant π-π stacking interactions. libretexts.org These non-covalent interactions occur between the electron-rich π-systems of adjacent porphyrin rings, leading to the formation of stacked arrays. libretexts.org The strength and geometry of these interactions are influenced by the electronic nature and steric hindrance of the peripheral substituents. In TAPP, the aminophenyl groups can modulate the electronic properties of the porphyrin core, thereby influencing the π-π stacking behavior. These interactions are fundamental in the formation of one-dimensional nanostructures and play a significant role in the packing of TAPP molecules within larger assemblies. libretexts.orgnih.gov The stacking can occur in different arrangements, such as face-to-face or offset, which in turn affects the electronic and photophysical properties of the resulting supramolecular structure. libretexts.org

Electrostatic interactions are another critical component in the self-assembly of TAPP-based systems. springerprofessional.denumberanalytics.com The amino groups of TAPP can be protonated under acidic conditions, introducing positive charges onto the molecule. These charged groups can then interact with anionic species or other polar molecules, leading to the formation of ionically self-assembled structures. e-bookshelf.de The interplay between electrostatic repulsion of like charges and attraction between opposite charges can be finely tuned by adjusting the pH and ionic strength of the medium. nih.govrsc.org This allows for a high degree of control over the morphology and stability of the resulting supramolecular architectures. nih.gov In more complex systems, electrostatic interactions can work in concert with hydrogen bonding and π-π stacking to create intricate and hierarchical structures. springerprofessional.de

Covalent Linkages for TAPP-Based Supramolecular Structures

Beyond non-covalent self-assembly, TAPP is a valuable building block for the construction of robust, covalently linked supramolecular structures. Its tetra-functional nature, with four reactive amino groups, makes it an ideal monomer for polymerization and for incorporation into extended frameworks.

TAPP is a key component in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. researchgate.netnih.gov The amino groups of TAPP can undergo condensation reactions with complementary linkers, such as aldehydes, to form imine-linked COFs. acs.org These reactions result in the formation of two-dimensional (2D) or three-dimensional (3D) periodic networks with high thermal and chemical stability. acs.org The porphyrin macrocycle is retained as an integral part of the framework, imparting its unique photophysical and catalytic properties to the resulting material. The porosity and electronic properties of TAPP-based COFs can be tuned by varying the length and geometry of the organic linkers used in their synthesis. For example, a COF constructed from zinc 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) and zinc 5,10,15,20-tetra(4-formylphenyl)porphyrin (TFPP) exhibited high crystallinity and porosity. acs.org

Table 1: Examples of TAPP-based Covalent Organic Frameworks (COFs)

| COF Name | Linker(s) | Resulting Properties | Reference |

|---|---|---|---|

| TAPP-BDP COF | A Bodipy-based dialdehyde | Enhanced photodynamic and photothermal activities | nih.gov |

| TAPP–TFPP–COF | Zinc 5,10,15,20-tetra(4-formylphenyl)porphyrin (TFPP) | High crystallinity, excellent stability, and good porosity | acs.org |

| TAPP(H2)‐B18 C6‐COF | 1,4,7,10,13,16-Hexaoxacyclooctadecane (B18C6) | Not specified | researchgate.net |

| CoTAPP‐PATA‐COF | Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | Not specified | researchgate.net |

TAPP and its derivatives can also serve as organic ligands for the construction of Metal-Organic Frameworks (MOFs). nih.gov In this context, the nitrogen atoms of the porphyrin core or the peripheral amino groups can coordinate to metal ions or metal clusters, which act as nodes in the framework. nih.gov The resulting MOFs can exhibit a wide range of topologies and pore environments, depending on the coordination geometry of the metal center and the structure of the TAPP ligand. The incorporation of the porphyrin unit within the MOF structure can lead to materials with interesting catalytic, sensing, and gas storage properties. mdpi.comrsc.org For instance, a 2D Zn-porphyrin based supramolecular polymer was constructed from the reaction of H2TAPP and Zn2+ ions. nih.gov

Dendritic and Hyperbranched Structures Incorporating TAPP

The tetra-functional nature of TAPP, with its four peripheral amino groups, renders it an ideal core molecule or an AB₄-type monomer for the synthesis of dendritic and hyperbranched polymers. nih.govrsc.org These three-dimensional macromolecules are characterized by their highly branched, globular architectures, which lead to unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. frontiersin.orgresearchgate.net

The synthesis of TAPP-based dendritic structures typically follows a divergent approach, where successive generations of branching units are built outwards from the central TAPP core. nih.govmdpi.com This involves reacting the amino groups of TAPP with monomers that contain complementary reactive groups, leading to an exponential increase in the number of peripheral functionalities with each generation. nih.gov For instance, the Michael addition of methyl acrylate (B77674) to the amino groups, followed by amidation with a diamine like ethylene (B1197577) diamine, is a common strategy to build poly(amidoamine) (PAMAM) dendrimers around a porphyrin core. nih.govmdpi.com

Hyperbranched polymers incorporating TAPP can be synthesized via a more straightforward one-pot polycondensation of ABₓ-type monomers, a method that is often more scalable than the multi-step synthesis of perfect dendrimers. nih.govrsc.org The amino groups on TAPP can react with multifunctional reagents to create a randomly branched, yet well-defined, three-dimensional polymer network. These hyperbranched structures, while more polydisperse than dendrimers, still offer a multitude of terminal groups and intramolecular cavities, making them useful in various applications. researchgate.netnih.gov The development of "click" chemistry, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, has provided highly efficient and modular routes to couple TAPP-based modules, facilitating the creation of complex dendritic and hyperbranched architectures. rsc.orgnih.gov

Table 1: Synthetic Approaches for TAPP-based Dendritic and Hyperbranched Polymers

| Synthesis Strategy | Description | Key Features |

| Divergent Dendrimer Synthesis | Stepwise, generational growth starting from the TAPP core. nih.govmdpi.com | Monodisperse, precise control over size and functionality. nih.gov |

| One-Pot Hyperbranched Polymerization | Polycondensation of TAPP with other multifunctional monomers. nih.govrsc.org | Facile synthesis, scalable, polydisperse structures. researchgate.net |

| Click Chemistry Coupling | Modular assembly of TAPP units with other molecular components via reactions like azide-alkyne cycloaddition. rsc.orgnih.gov | High efficiency, modularity, mild reaction conditions. rsc.org |

This table summarizes common synthetic strategies used to incorporate TAPP into dendritic and hyperbranched structures, based on established polymer chemistry principles.

Host-Guest Chemistry and Molecular Recognition by TAPP Systems

The porphyrin macrocycle, with its central cavity and surrounding modifiable framework, is an excellent platform for host-guest chemistry and molecular recognition. nih.gov TAPP and its derivatives can act as hosts, selectively binding to various guest molecules (ions or neutral species) through a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. nih.govnih.gov

The four amino groups of TAPP can be protonated, creating positively charged sites capable of interacting with anions. Furthermore, these amino groups can be functionalized to introduce specific recognition motifs. The central porphyrin cavity can coordinate with metal ions, and these metalloporphyrins can then use their axial positions to bind other ligands. nih.gov Tripodal receptors, which share a conceptual similarity with the multi-armed nature of functionalized TAPP, demonstrate how pre-organized binding sites can enhance selectivity for specific cations and anions. nih.govresearchgate.net

Research has shown that porphyrin-based systems can be designed to be highly selective. For instance, macrocyclic receptors tailored for anion recognition often feature a preorganized structure that minimizes the entropic cost of binding and aligns hydrogen-bond donor sites for optimal interaction with the target anion. rsc.org TAPP can be integrated into such frameworks, like hydrogen-bonded organic frameworks (HOFs), where its structure contributes to forming pores and channels. nih.gov In one study, a TAPP-based HOF exposed active sites within its pores that could interact with dye molecules, demonstrating a host-guest system with potential applications in photocatalysis. nih.gov The binding affinity and selectivity are often studied using techniques like UV-vis and NMR titration experiments to determine binding constants. rsc.org

Table 2: Examples of Molecular Recognition by Porphyrin-Based Systems

| Host System Type | Guest Species | Key Interactions | Application Area |

| Calix rsc.orgpyrrole-based Receptors | Anions (e.g., Halides) | Hydrogen bonding from pyrrole (B145914) N-H groups. rsc.org | Anion Sensing |

| Uranyl-salophen Receptors | Ion Pairs (e.g., Alkali Halides) | Cation binding to ether oxygens, anion coordination to uranyl center. nih.gov | Salt Solubilization & Transport |

| Hydrogen-Bonded Organic Frameworks (HOFs) | Cationic Dyes | Electrostatic interactions, π-π stacking within framework pores. nih.gov | Photocatalysis, Sterilization |

| Crown Ether-Functionalized Receptors | Ion Pairs (e.g., KCl) | Cation binding by crown ether, anion interaction with amide/squaramide groups. rsc.org | Ion Pair Sensing |

This table illustrates the principles of molecular recognition relevant to TAPP, showing how different receptor designs target various guest species.

Self-Assembled Monolayers (SAMs) and Thin Films of TAPP Derivatives

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate, offering a powerful method to control surface properties at the molecular level. mdpi.comyoutube.com TAPP and its derivatives are excellent candidates for forming SAMs, particularly on metallic surfaces like gold, due to the strong affinity of the terminal amino groups (or thiol groups if the molecule is further functionalized) for the substrate. rsc.orgrsc.org

The formation of TAPP-based SAMs on a gold surface typically involves the chemisorption of the amino groups onto the gold, leading to a well-defined orientation of the porphyrin molecules. researchgate.net The intermolecular interactions, such as hydrogen bonding and π-π stacking between adjacent porphyrin rings, drive the organization of the molecules into a densely packed, ordered monolayer. 222.134.6book118.com Studies using scanning tunneling microscopy (STM) have provided direct visualization of these ordered TAPP chains on Au(111) surfaces, revealing details about their orientation and packing. researchgate.net

Beyond SAMs, TAPP derivatives can be used to fabricate multilayer thin films using techniques like the Langmuir-Blodgett (LB) method. wikipedia.orgbiolinscientific.com This technique involves transferring a floating monolayer of amphiphilic molecules from a liquid-gas interface onto a solid substrate, allowing for the layer-by-layer construction of highly organized films with precise thickness control. rsc.orgbiolinscientific.comyoutube.com The morphologies of self-assembled TAPP aggregates can be tuned by varying conditions such as solvent and concentration, leading to nanostructures like nanospheres and nanorods. 222.134.6book118.com These thin films have potential applications in electronics, sensors, and photocatalysis. rsc.orgthinfilm.combrooksinstrument.com

Table 3: Characteristics of TAPP-Based Monolayers and Thin Films

| Fabrication Method | Substrate | Key Driving Forces for Assembly | Resulting Structure |

| Self-Assembly (Spontaneous Adsorption) | Gold (Au) | Chemisorption (Au-N bonds), Hydrogen Bonding, π-π Stacking. researchgate.net222.134.6 | Ordered Monolayer (SAM). mdpi.com |

| Langmuir-Blodgett (LB) Deposition | Various (e.g., Silicon, Quartz) | Compression at air-water interface, Intermolecular forces. biolinscientific.commdpi.com | Highly organized mono- or multilayers. wikipedia.org |

| Phase-Transfer Method | N/A (forms aggregates in solution) | Solvent-driven precipitation, Hydrogen bonding. 222.134.6book118.com | Nanoaggregates (nanospheres, nanorods). 222.134.6 |

This table outlines different methods for creating organized structures from TAPP and its derivatives, the substrates used, and the nature of the resulting assemblies.

Catalytic Applications of Meso Tetra 4 Aminophenyl Porphine and Its Complexes

Oxidation Catalysis with TAPP Metalloporphyrins

Metallated TAPP complexes are potent catalysts for oxidation reactions, mimicking the function of cytochrome P-450 enzymes. nih.gov These synthetic catalysts can activate inert C-H bonds and functionalize unsaturated C=C bonds under mild conditions, offering a valuable alternative to traditional industrial processes that often require high temperatures and pressures. nih.gov The catalytic efficiency is influenced by the central metal ion, with iron and manganese complexes being particularly effective for activating oxidants to form high-valent metal-oxo species, the key intermediates in these reactions. nih.govumich.edu

TAPP-based metalloporphyrins, particularly those containing manganese (Mn), are effective catalysts for the epoxidation of alkenes. polyu.edu.hknih.govnih.gov These reactions are fundamental in organic synthesis, as epoxides are versatile intermediates for producing a wide range of valuable commercial products, including polymers and resins. nih.gov The catalytic process typically involves an oxygen atom transfer from an oxidant, such as iodosylbenzene (PhIO) or hydrogen peroxide, to the alkene substrate, mediated by the manganese center. nih.gov

The structure of the porphyrin ligand can be modified to enhance selectivity and efficiency. For instance, manganese porphyrin cage complexes have been studied to understand the effects of catalyst structure on reactivity. nih.gov Research has shown that both achiral and chiral cage catalysts can convert a variety of alkenes into epoxides with yields ranging from 20% to 88%. nih.gov Studies using manganese complexes of substituted tetraphenylporphyrins have demonstrated high diastereoselectivity in the epoxidation of acyclic allyl-substituted alkenes, achieving erythro-selectivities significantly higher than with conventional oxidants like m-CPBA. polyu.edu.hknih.gov

Table 1: Catalytic Epoxidation of Various Alkenes by Manganese Porphyrin Complexes This table presents a selection of data on the epoxidation of different alkene substrates catalyzed by various manganese porphyrin systems, showcasing the yields achieved.

| Substrate | Catalyst | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Octene | Mn Porphyrin Cage | PhIO | 88% | nih.gov |

| Styrene | Mn Porphyrin Cage | PhIO | 68% | nih.gov |

| Cyclooctene | PIZA-3 (Mn-MOF) | PhIO | >99% | nih.gov |

| Cyclohexene | Mo₂TCPP (Mo-MOF) | H₂O₂ | >99% | rsc.org |

| Allyl Alcohol | [Mn(2,6-Cl₂TPP)Cl] | Oxone/H₂O₂ | High | polyu.edu.hknih.gov |

The oxidation of inert alkanes into alcohols and ketones is a challenging but crucial industrial process. nih.gov Metalloporphyrin complexes of TAPP, especially those with iron and manganese, excel in this area by catalyzing the hydroxylation of C-H bonds with high selectivity under mild conditions. nih.govillinois.edu These catalysts can direct oxidation to specific sites in a substrate, a feature known as regioselectivity. For example, sterically hindered manganese porphyrins have shown a remarkable ability to selectively hydroxylate the least hindered methyl group of an alkane, mimicking the precision of cytochrome P-450 isozymes. illinois.edu

In the oxidation of cyclic alkanes like cyclohexane (B81311), manganese porphyrin-based metal-organic frameworks (MOFs) such as PIZA-3 have demonstrated selectivity towards producing the corresponding alcohol over the ketone. nih.gov This selectivity is highly desirable as alcohols are often the preferred product for further synthesis. nih.gov The choice of oxidant is critical; iodosylbenzene is often used as it promotes a metal-based oxidation pathway, whereas other oxidants like tert-butyl hydroperoxide may lead to non-selective, non-metal-based reactions. illinois.edu

Reduction Catalysis Mediated by TAPP Systems

TAPP and its metalloderivatives are also highly effective electrocatalysts for various reduction reactions that are central to renewable energy technologies. The planar, conjugated structure facilitates electron transfer, while the metal center provides the active site for substrate binding and activation. The peripheral amino groups can be used to immobilize the catalyst on electrode surfaces, often through electropolymerization, enhancing stability and performance.

CO₂ Reduction: The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels is a key strategy for mitigating climate change. rsc.org Cobalt complexes of TAPP (CoTAPP) have been identified as promising electrocatalysts for this transformation. frontierspecialtychemicals.com When electropolymerized onto an electrode surface, CoTAPP can reduce CO₂ to carbon monoxide (CO) at significantly lower overpotentials compared to uncatalyzed reactions, representing a substantial energy saving. frontierspecialtychemicals.com The introduction of amino substituents on the porphyrin ring, as in TAPP, has been shown to enhance the catalytic activity of iron porphyrins for CO₂ reduction. rsc.org These catalysts function by stabilizing the CO₂-binding intermediate, thereby lowering the energy barrier for its conversion.

Oxygen Reduction Reaction (ORR): The ORR is the primary cathodic reaction in fuel cells. TAPP-based catalysts, particularly those with cobalt and iron centers, are explored as cost-effective alternatives to platinum. The steric environment around the metal center can control the selectivity of the ORR. For instance, different atropisomers of cobalt aminoporphyrins can selectively catalyze either the two-electron reduction of O₂ to hydrogen peroxide (H₂O₂) or the more efficient four-electron reduction to water (H₂O). frontierspecialtychemicals.com This control is crucial for designing fuel cells with specific output requirements.

Hydrogen Evolution Reaction (HER): The production of hydrogen gas from water via the HER is fundamental to a hydrogen-based economy. While many porphyrins are active for this reaction, TAPP has been used to construct highly active metal-free catalysts. A covalent organic framework (COF) synthesized from TAPP and a perylene-based aldehyde (PETA-PAM-COF) serves as an efficient metal-free electrocatalyst for HER. rsc.org This material achieves a current density of 10 mA cm⁻² at a low overpotential of 261 mV and shows excellent stability and a Faradaic efficiency of 96%. rsc.org Copper complexes of related meso-substituted porphyrins have also demonstrated catalytic activity for the HER. nih.gov

Table 2: Performance of TAPP-Based Systems in Electrocatalytic Reduction Reactions This table summarizes key performance metrics for TAPP and its derivatives in the electrocatalytic reduction of CO₂, O₂, and H⁺.

| Reaction | Catalyst System | Product | Key Performance Metric | Reference |

|---|---|---|---|---|

| CO₂ Reduction | Poly(CoTAPP) on ITO | CO | Reduction at -0.8 V vs. Ag/AgCl | frontierspecialtychemicals.com |

| Oxygen Reduction | Cobalt aminoporphyrin | H₂O or H₂O₂ | Selective 2e⁻ or 4e⁻ pathway | frontierspecialtychemicals.com |

| Hydrogen Evolution | PETA-PAM-COF | H₂ | 10 mA cm⁻² at 261 mV overpotential | rsc.org |

Polymerization Catalysis Utilizing TAPP Derivatives

The term "polymerization catalysis" in the context of TAPP can refer to two distinct processes: the use of TAPP derivatives as catalysts for polymerization reactions, or the polymerization of TAPP itself to create a catalytic material. While the use of discrete TAPP complexes as catalysts for reactions like ring-opening polymerization (ROP) is not widely documented, the polymerization of TAPP is a well-established strategy for creating robust, heterogeneous catalysts. youtube.commdpi.comnih.gov

The amino groups on the TAPP molecule are ideal handles for polymerization. Oxidative or electrochemical polymerization of TAPP and its metal complexes leads to the formation of conductive, porous polymer films. These films, when deposited on an electrode, function as highly stable and reusable electrocatalysts for the reduction of CO₂ and other substrates. frontierspecialtychemicals.com Furthermore, cobalt porphyrins bearing amino groups can form coordination polymers through the axial binding of the amino group of one molecule to the cobalt center of another, creating self-assembled catalytic materials.

Bio-Inspired Catalysis with TAPP Scaffolds

Nature provides the ultimate blueprint for efficient catalysis, with enzymes like cytochrome P-450 and hemoglobin performing complex reactions with unparalleled specificity. nih.govstrath.ac.uk TAPP and its metalloderivatives serve as excellent scaffolds for creating "enzyme mimics" that replicate the function of these biological systems. magtech.com.cn

The porphyrin core itself is a direct structural analog of the heme group. nih.gov By incorporating metal ions like iron or manganese, TAPP complexes can mimic the catalytic cycle of cytochrome P-450, performing hydroxylation and epoxidation reactions. nih.govstrath.ac.uk The design of these catalysts often involves creating a specific microenvironment around the metal center, much like the protein pocket in an enzyme. This is achieved by modifying the phenyl groups of TAPP. For example, the synthesis of "picket fence porphyrins," where bulky groups on one side of the porphyrin plane create a protected pocket, was a landmark in mimicking the oxygen-binding capabilities of hemoglobin. frontierspecialtychemicals.com

More advanced strategies involve incorporating TAPP units into larger, structured materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). frontierspecialtychemicals.comrsc.org These frameworks act as an artificial protein scaffold, isolating the catalytic porphyrin units and creating channels that control substrate access to the active site, thereby enhancing selectivity. nih.gov This approach combines the precise catalytic function of the TAPP molecule with the stability and recyclability of a solid-state material, bridging the gap between homogeneous and heterogeneous catalysis. nih.gov

Sensing and Biosensing Platforms Based on Meso Tetra 4 Aminophenyl Porphine

Optical Sensing Mechanisms with TAPP

TAPP's inherent spectroscopic properties make it an excellent candidate for optical sensing applications. Its ability to absorb and emit light can be modulated by interactions with various analytes, forming the basis for fluorescent and colorimetric detection methods.

Fluorescent Sensing for Cations and Anions

The fluorescence of TAPP can be quenched or enhanced in the presence of specific ions, a phenomenon that is harnessed for the development of selective fluorescent sensors. The interaction between TAPP and the target ion can occur through several mechanisms, including photo-induced electron transfer (PET), fluorescence resonance energy transfer (FRET), and aggregation-induced emission (AIE). nih.gov

For instance, the fluorescence of a TAPP derivative can be quenched by the binding of metal ions. This quenching effect can be reversed by the introduction of certain anions that have a stronger affinity for the metal ion, thereby displacing the porphyrin and restoring its fluorescence. This competitive displacement strategy has been successfully employed for the detection of anions like thiocyanate (B1210189) (SCN⁻). mdpi.com In one study, the fluorescence of a meso-tetraphenylporphyrin (TPP) solution was quenched by the addition of meso-tetraphenylporphyrin cobalt(II) (CoTPP). The subsequent introduction of SCN⁻ restored the fluorescence, with a detection limit of 6.0 × 10⁻⁴ M. mdpi.com

The sensitivity and selectivity of these fluorescent sensors can be tuned by modifying the peripheral substituents of the porphyrin ring or by incorporating specific recognition elements for the target ions. nih.gov

Colorimetric and UV-Vis Detection Strategies

The interaction of TAPP with analytes often leads to discernible changes in its UV-Vis absorption spectrum, which can be observed as a color change, providing a simple and effective method for colorimetric sensing. These changes are typically associated with alterations in the electronic structure of the porphyrin macrocycle upon binding with the analyte.

A notable example is the use of a TAPP-based system for the colorimetric detection of thiocyanate (SCN⁻). mdpi.com In a THF-water solution, the addition of SCN⁻ to a mixture of meso-tetraphenylporphyrin (TPP) and its cobalt complex (CoTPP) resulted in a significant color change, allowing for the visual recognition of the anion. mdpi.com This change is attributed to the binding of SCN⁻ to CoTPP, which disrupts the TPP/CoTPP aggregates and releases free TPP. mdpi.com

Furthermore, TAPP and its derivatives have been incorporated into colorimetric sensor arrays for the detection of a wide range of volatile organic compounds (VOCs). illinois.edu These arrays consist of chemoresponsive dyes, including metalloporphyrins, that interact with VOCs through various intermolecular forces, producing a unique colorimetric fingerprint for each compound. illinois.edu This approach allows for the discrimination of closely related organic compounds. illinois.edu

Electrochemical Sensing Applications of TAPP

The electrochemical properties of TAPP and its metalloderivatives make them highly suitable for the development of electrochemical sensors. These sensors operate by measuring changes in electrical signals (such as current or potential) resulting from the interaction between the TAPP-modified electrode and the target analyte.

A significant application of TAPP in this area is the creation of pH sensors. A platinum electrode coated with a poly[tetra(4-aminophenyl)porphyrin] film has been shown to function as a potentiometric pH sensor, exhibiting a linear response over a wide pH range of 1.5 to 13.7 with a slope of 55 mV/pH. nih.gov This sensor also demonstrated good resistance to hydrofluoric acid. nih.gov

Manganese porphyrin derivatives, including those based on the TAPP framework, have been utilized as ionophores in ion-selective electrodes for the detection of thiocyanate. frontierspecialtychemicals.com The substituents on the porphyrin ring and the presence of additives were found to influence the response properties of these electrodes. frontierspecialtychemicals.com

Furthermore, TAPP can be electropolymerized to form films on electrode surfaces. These polyporphyrin films possess electrochromic properties, changing color upon oxidation and reduction, which can be used for sensing applications. researchgate.net The conductivity of these films can also be modulated, with electrochemically oxidized poly-5,10,15,20-tetrakis(4-aminophenyl)porphyrin films exhibiting the highest conductivity. researchgate.net The development of nanotechnology-based electrochemical sensors, which can incorporate materials like TAPP, offers the potential for low-cost, rapid, and highly sensitive detection of a variety of chemical markers. nih.govnih.gov

Chemiresistive Sensing Using TAPP-Modified Materials

Chemiresistive sensors function by detecting changes in the electrical resistance of a sensing material upon exposure to a target analyte. cnr.it TAPP and its derivatives can be incorporated into various materials to create chemiresistive sensors for a range of applications.

These sensors are valued for their simple fabrication, potential for customization, and fast response times. researchgate.net While a single chemiresistive sensor might lack the selectivity to differentiate between similar chemical compounds, this can be overcome by using an array of sensors. researchgate.net By employing a sensor array, where each sensor has a different response to various analytes, a unique response pattern or "fingerprint" can be generated for a specific gas or VOC mixture. illinois.eduresearchgate.net

The sensing material in a chemiresistive sensor, which can be a TAPP-modified polymer or nanomaterial, interacts with the analyte, leading to a change in its conductivity. vocsens.com This change in resistance is then measured and correlated to the concentration of the analyte. cnr.it

Sensing of Gases and Volatile Organic Compounds with TAPP

The ability of TAPP to interact with a variety of gas molecules and volatile organic compounds (VOCs) has led to its use in the development of sensors for environmental monitoring, industrial safety, and medical diagnostics. cnr.itfrontierspecialtychemicals.commdpi.com

TAPP-based sensors can be designed as either optical or chemiresistive devices. In optical sensors, the interaction with the gas or VOC causes a change in the absorption or fluorescence spectrum of the TAPP material. For instance, asymmetrically substituted porphyrins have been investigated for their optical gas-sensing properties, including their response to nitrogen dioxide (NO₂). frontierspecialtychemicals.com

Chemiresistive sensors utilizing TAPP-modified materials detect gases and VOCs by measuring the change in electrical resistance upon exposure. cnr.it These sensors are often based on metal oxide semiconductors, and their performance can be enhanced by the use of nanostructured materials, which offer a high surface-to-volume ratio for increased interaction with the target analytes. cnr.itmdpi.com Sensor arrays, which employ multiple sensing elements, are particularly effective for identifying and discriminating between different VOCs in complex mixtures. illinois.edunih.gov This approach has been explored for applications such as the analysis of VOCs in breath for disease diagnosis. researchgate.net

Biosensing Applications of TAPP Conjugates for Biomolecule and Cell Detection

The functional aminophenyl groups of TAPP provide convenient attachment points for conjugation with various biomolecules, such as antibodies and aptamers. This capability allows for the development of highly specific biosensors for the detection of biomolecules and cells. nih.govchemscene.com

Antibody-based biosensors, or immunosensors, utilize the specific binding between an antibody and its target antigen. nih.gov By immobilizing antibodies on a TAPP-modified transducer, it is possible to create sensors for a wide range of diagnostic applications. nih.gov Similarly, aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, can be conjugated with TAPP to create aptasensors for the detection of pathogens and other biomolecules. nih.govnih.gov

These biosensors can employ various detection methods, including electrochemical and optical techniques. nih.govresearchgate.net Electrochemical biosensors measure the electrical signals generated by the biorecognition event, while optical biosensors detect changes in fluorescence or absorbance. nih.govresearchgate.net For example, a biosensing platform for the detection of SARS-CoV-2 RNA has been developed using liposomes, which can be functionalized with TAPP conjugates. nih.gov

The integration of TAPP into these biosensing platforms offers a versatile approach for creating sensitive and selective tools for medical diagnostics and biological research. nih.govnih.gov

Advanced Materials Science and Engineering with Meso Tetra 4 Aminophenyl Porphine

Integration of TAPP into Hybrid and Composite Materials

The incorporation of TAPP into hybrid and composite materials has led to the development of novel systems with enhanced functionalities. These materials leverage the synergistic effects between TAPP and the host matrix, opening up new possibilities in various scientific and engineering fields.

Carbon Nanotubes and Graphene Composites with TAPP

The combination of TAPP with carbon nanotubes (CNTs) and graphene has been a particularly fruitful area of research. These composites exhibit remarkable properties stemming from the interaction between the porphyrin macrocycle and the carbon allotropes.

Researchers have successfully created stable composite solutions by forming non-covalent bonds between single-walled carbon nanotubes (SWNTs) and TAPP molecules. researchgate.net Transmission electron microscopy has confirmed the adhesion of porphyrin molecules to the nanotube surface. researchgate.net Covalent functionalization has also been achieved by linking TAPP and its metal complexes to SWNTs. researchgate.netamrita.edu For instance, a nanohybrid of TAPP functionalized with multi-walled carbon nanotubes (MWCNTs) through an amide linkage has been reported. researchgate.net

These TAPP-carbon nanocomposites have demonstrated superior optical limiting capabilities compared to nanotubes or porphyrins alone. researchgate.net The porphyrins in these composites act as energy-absorbing and electron-transferring antennae, while the carbon nanotubes serve as efficient electron acceptors. researchgate.net This photoinduced electron transfer is remarkably efficient, with fluorescence quenching of 95-100% observed in porphyrin-linked carbon nanotubes. researchgate.net

The electronic properties of these composites are also noteworthy. Covalent functionalization of SWNTs with TAPP has been shown to improve the graphitic sp² hybridization of the nanotubes. researchgate.net Furthermore, the interaction between TAPP and graphene has been explored for applications in electronic devices, where graphene-based polymer composites are utilized in solar cells, sensors, and energy storage systems. bohrium.commdpi.com

Below is a data table summarizing key findings in TAPP-carbon nanocomposite research:

| Composite System | Key Findings | Potential Applications |

| TAPP/SWNT (non-covalent) | Superior optical limiting, efficient photoinduced electron transfer. researchgate.net | Optical limiters, photodetectors. |

| TAPP-SWNT (covalent) | Improved graphitic sp² hybridization of SWNTs. researchgate.net | Enhanced electronic materials. |

| Ni-TAPP-SWNT (covalent) | Effective fluorescence quenching due to energy/electron transfer. amrita.edu | Optoelectronic devices. |

| TAPP-MWNT (covalent) | Formation of a stable nanohybrid through amide linkage. researchgate.net | Advanced composite materials. |

| TAPP-Graphene | Potential for use in organic photovoltaics and as electron cascade materials. frontierspecialtychemicals.com | Solar cells, electronic devices. bohrium.commdpi.com |

Quantum Dots and Plasmonic Nanoparticle Conjugates with TAPP

The conjugation of TAPP with quantum dots (QDs) and plasmonic nanoparticles has opened new avenues for developing advanced materials for sensing, imaging, and photodynamic therapy. These conjugates combine the unique optical and electronic properties of TAPP with the size-tunable fluorescence of QDs and the localized surface plasmon resonance (LSPR) of plasmonic nanoparticles.

While direct studies on TAPP-quantum dot conjugates are emerging, research on similar porphyrin-QD systems provides valuable insights. For example, meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) has been conjugated with CuInS/ZnS QDs, resulting in a significant enhancement of singlet oxygen generation. nih.govcarta-evidence.orgnih.govdovepress.com This suggests that TAPP-QD conjugates could also be highly effective photosensitizers. Similarly, conjugates of meso-tetra(4-carboxyphenyl)porphyrin tetramethyl ester metal derivatives with graphene quantum dots have shown promise in photodynamic therapy. rsc.org

Plasmonic nanoparticle-based sensors, which utilize the LSPR phenomenon, have been widely studied for the detection of various analytes, including biomolecules. rsc.orgrsc.orgmdpi.com The interaction of TAPP with plasmonic nanoparticles, such as gold or silver nanoparticles, can lead to the development of highly sensitive and selective sensors. The binding of target molecules to the TAPP-nanoparticle conjugate can induce changes in the LSPR, enabling colorimetric or spectroscopic detection. rsc.org For instance, plasmonic nanoparticle-based cytometry has been used to quantify biomarkers on the surface of cells. nih.gov

The following table summarizes the potential characteristics and applications of TAPP-nanoparticle conjugates:

| Conjugate System | Anticipated Properties | Potential Applications |

| TAPP-Quantum Dots | Enhanced photoluminescence, efficient energy transfer. | Bioimaging, light-harvesting systems. |

| TAPP-Plasmonic Nanoparticles | LSPR-based sensing, surface-enhanced Raman scattering (SERS). mdpi.com | Chemical and biological sensors, diagnostics. rsc.orgrsc.org |